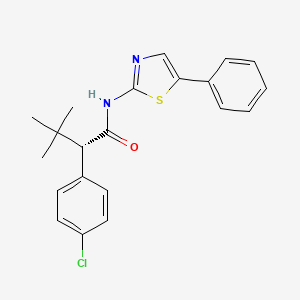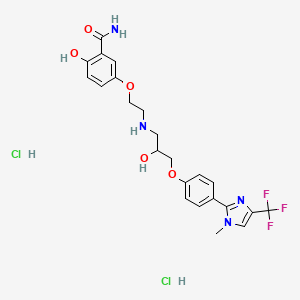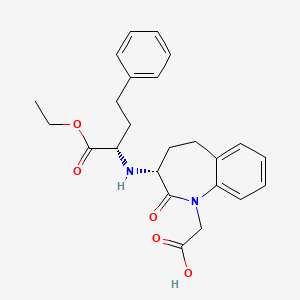
CIDD-0067106
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CIDD-0067106 is a novel potent and selective antiproliferative agent, inhibiting the activity of the mtorc1 pathway
Wissenschaftliche Forschungsanwendungen
Cancer Research and Drug Discovery
- Cancer In Silico Drug Discovery (CIDD) : CIDD is a bioinformatics platform integrating data from The Cancer Genome Atlas (TCGA), the Connectivity Map (cMap), and the Cancer Cell Line Encyclopedia (CCLE). It aids in identifying candidate drugs for specific cancer types, such as BRAF V600E colorectal cancer (CRC), proposing drugs like EGFR and proteasome inhibitors for in vitro testing (Lucas et al., 2014).
Data Analysis and Cybersecurity
- Intrusion Detection Systems : The Coburg Intrusion Detection Dataset-001 (CIDDS-001) has been used to evaluate deep learning and machine learning classifiers for detecting cyber threats. This study demonstrates the effectiveness of handling imbalanced datasets in cybersecurity applications (Abdulhammed et al., 2019).
Biomedical Research
- Chemically Induced Dimerization (CID) : CID is a technique used to study various biological processes by manipulating protein functions with small molecules. This method allows precise control over protein function and has applications in elucidating signal transduction, membrane, and protein trafficking (Voss et al., 2015).
Clinical Data Analysis
- Clinical Data Dictionary (CiDD) : The CiDD developed by the Center for Interoperable EHR (CiEHR) was evaluated for content coverage and data quality. It aims to improve the mapping of clinical terms to standardized formats, highlighting the need for better data quality in healthcare informatics (Lee et al., 2010).
Cardiology
- Cardiac Immunoglobulin Deposition Disease (CIDD) : This rare disorder involves Ig deposition in the myocardium, associated with plasma cell dyscrasias. Studies of cardiac biopsies have enhanced understanding of this pathology, which may contribute to arrhythmias and diastolic dysfunction in affected patients (Toor et al., 2006).
Science Policy
- Science-Related Policy Questions : The concept of Counterfactual Informed Democratic Decision (CIDD) has been explored as a means to guide public policy on science-related issues, suggesting the use of scientific knowledge to inform democratic decisions in areas where the public may lack expertise (Keren, 2015).
Communication Systems
- Combined Iterative Demapping and Decoding (CIDD) : CIDD has been investigated for coded M-ary biorthogonal keying-based direct sequence ultra-wideband (MBOK DS-UWB) systems, showing improved error rate performance in both static and multipath fading channels, relevant in communication technologies (Takizawa & Kohno, 2004).
Immunology
- Combined Immunodeficiencies (CIDs) : A study characterizing patients with CIDs in Iran, focusing on the clinical and genetic spectrum, sheds light on the prevalence and nature of these immune disorders, aiding in better understanding and treatment approaches (Abolhassani et al., 2017).
Mass Spectrometry
- Collision-Induced Dissociation (CID) in Mass Spectrometry : CID is essential in molecular analysis, particularly in proteomics for identifying post-translational modifications and differentiating isomers in metabolomics and lipidomics. Advancements in electron-based dissociation methods like ECD and EIEIO are being developed to address the limitations of traditional CID in mass spectrometry (Baba et al., 2017).
Eigenschaften
CAS-Nummer |
2151865-39-1 |
|---|---|
Molekularformel |
C26H29N3O4 |
Molekulargewicht |
447.535 |
IUPAC-Name |
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate |
InChI |
InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1 |
InChI-Schlüssel |
KWCAEMFGVDPGNT-QHCPKHFHSA-N |
SMILES |
O=C(OC)[C@H]1N(CC2=CC=C(C3=NC=C(C4=CC=C(OC/C=C(C)/C)C=C4)O3)N=C2)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CIDD-0067106; CIDD 0067106; CIDD0067106 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)
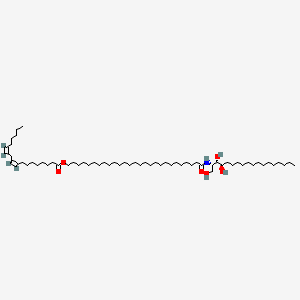
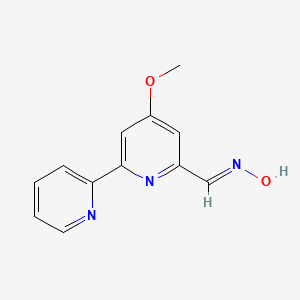
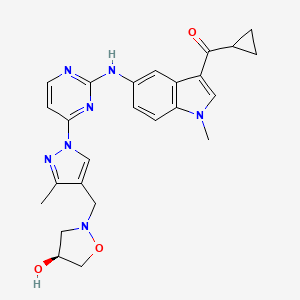
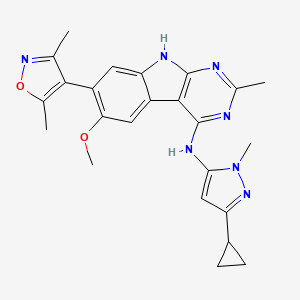
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
